Product packaging for Isobutylcyclohexane(Cat. No.:CAS No. 1678-98-4)

Isobutylcyclohexane

Cat. No.: B156439
CAS No.: 1678-98-4
M. Wt: 140.27 g/mol
InChI Key: FFROMNOQCNVNIH-UHFFFAOYSA-N
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Description

Isobutylcyclohexane is a high-purity alkylated cycloalkane supplied as a colorless to almost colorless clear liquid . With the molecular formula C10H20 and a molecular weight of 140.27 g/mol , it is characterized by a boiling point of 169°C, a flash point of 48°C, and a specific gravity of 0.80 . This compound is a valuable reagent in foundational and applied scientific research, particularly in the field of fuel science. Alkylated cycloalkanes like this compound are crucial components in practical fuels, constituting approximately 10% of commercial gasoline, 20% of jet fuels, and 40% of diesel fuels . Its primary research value lies in combustion kinetics, where it serves as a model compound or surrogate fuel for studying hydrogen abstraction reactions by radicals such as hydroxyl (ȮH) and hydroperoxyl (HȮ2) . These studies are critical for developing accurate kinetic models that predict ignition delay times and species concentrations, ultimately aiding in the design of more efficient and sustainable fuels, including high-performance Sustainable Aviation Fuels (SAFs) . This product is strictly labeled For Research Use Only . It is intended for use in controlled laboratory settings for chemical and pharmaceutical research, and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is a flammable liquid and vapor (GHS H226) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B156439 Isobutylcyclohexane CAS No. 1678-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropylcyclohexane
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InChI

InChI=1S/C10H20/c1-9(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
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InChI Key

FFROMNOQCNVNIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC1CCCCC1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID80168374
Record name Isobutylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Isobutylcyclohexane
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CAS No.

1678-98-4
Record name Isobutylcyclohexane
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Record name ISOBUTYLCYCLOHEXANE
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Conformational Analysis and Stereochemical Dynamics

Fundamental Principles of Cyclohexane (B81311) Conformations

To understand the conformational preferences of isobutylcyclohexane, one must first grasp the conformational dynamics of the parent cyclohexane ring. Cyclohexane avoids the high energy of a planar structure by adopting a puckered, three-dimensional shape. pressbooks.pub The most stable of these is the chair conformation, which minimizes both angle strain and torsional strain. libretexts.orgyoutube.com

The cyclohexane ring is not static; it undergoes a rapid conformational change known as chair-chair interconversion or ring flipping. libretexts.org At room temperature, this process occurs so quickly that the individual chair forms cannot be isolated. utexas.edu During a ring flip, one chair conformation is converted into another equivalent, but distinct, chair conformation. nih.gov This interconversion proceeds through several higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. pressbooks.pubutexas.edu The energy barrier for this process is approximately 10 kcal/mol, which is readily overcome by the thermal energy available at room temperature. utexas.eduwikipedia.org

A crucial consequence of the ring flip is that all axial bonds in the original conformation become equatorial bonds in the flipped conformation, and all equatorial bonds become axial. libretexts.orglibretexts.org However, a substituent that is pointing "up" relative to the plane of the ring remains "up," and one that is "down" remains "down." nih.gov

In the chair conformation of cyclohexane, the twelve hydrogen atoms (or substituents) are not geometrically equivalent and are classified into two distinct types: axial and equatorial. pressbooks.pubwikipedia.orgnih.gov

Axial positions: There are six axial bonds that are oriented parallel to the principal axis of symmetry of the ring. nih.govyoutube.com Three of these bonds point straight up, and the other three point straight down, alternating on adjacent carbons. nih.gov

Equatorial positions: The other six bonds are termed equatorial as they are located around the "equator" of the ring. nih.govyoutube.com These bonds are directed outward from the ring and are roughly in the plane of the ring. youtube.com Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. nih.gov

Conformational Equilibria of this compound and Analogues

When a substituent, such as an isobutyl group, replaces a hydrogen atom on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer of equal energy. One conformation will be more stable than the other, and the equilibrium will favor the more stable form.

The difference in energy between the two chair conformers of a monosubstituted cyclohexane is primarily due to steric strain. When a substituent occupies an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens (or substituents) on the same side of the ring. masterorganicchemistry.com These are known as 1,3-diaxial interactions and are a significant source of steric strain. youtube.com In the equatorial position, the substituent is further away from other groups on the ring, minimizing these repulsive interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value." The A-value is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial. youtube.com A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.

The A-values for a series of alkyl substituents illustrate the effect of size and branching on steric hindrance.

SubstituentA-Value (kcal/mol)
Methyl1.70
Ethyl1.75
Isopropyl2.15
tert-Butyl~5.0 youtube.com
Isobutyl ~1.8 (estimated)

The A-value for the isobutyl group is estimated to be slightly higher than that of the ethyl group. While the isobutyl group has more atoms, the branching occurs further from the cyclohexane ring, and rotation around the C-C bond can orient the bulk of the group away from the ring, similar to the ethyl group. Therefore, its steric interaction is not substantially larger than that of an ethyl group.

The A-value, representing the free energy difference (ΔG°) between the axial and equatorial conformers, allows for the calculation of the equilibrium constant (K_eq) for the ring-flipping process at a given temperature. The relationship is given by the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin. From the equilibrium constant, the percentage of each conformer at equilibrium can be determined.

For this compound, using an estimated A-value of 1.8 kcal/mol at 298 K (25 °C):

ΔG° = 1.8 kcal/mol = 1800 cal/mol

1800 = - (1.987)(298) ln(K_eq)

ln(K_eq) = -1800 / 592.126 = -3.04

K_eq = e⁻³·⁰⁴ ≈ 20.9

K_eq = [Equatorial] / [Axial] ≈ 20.9

This means that at 25 °C, there are approximately 20.9 molecules of the equatorial conformer for every one molecule of the axial conformer. The population distribution can be calculated as follows:

% Equatorial = [K_eq / (1 + K_eq)] * 100 ≈ [20.9 / 21.9] * 100 ≈ 95.4%

% Axial = [1 / (1 + K_eq)] * 100 ≈ [1 / 21.9] * 100 ≈ 4.6%

This calculation demonstrates that the vast majority of this compound molecules will exist in the conformation where the isobutyl group is in the more stable equatorial position.

The general principle is that as the steric bulk of a substituent increases, the A-value increases, and the preference for the equatorial position becomes more pronounced. masterorganicchemistry.com This is evident in the A-values of the alkyl groups. The tert-butyl group, with its significant bulk directly attached to the ring, has a very large A-value (~5.0 kcal/mol), meaning the conformation with an axial tert-butyl group is highly disfavored. youtube.com In fact, the preference for the equatorial position is so strong that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation where it would be axial.

For this compound, the steric hindrance is less severe than for a tert-butyl group because the bulky part of the substituent is further from the ring. However, the energetic penalty for occupying the axial position is still significant enough to ensure that the equatorial conformation is overwhelmingly preferred at equilibrium. The steric strain in the axial conformer arises from the gauche-butane-like interactions between the isobutyl group and the C3 and C5 carbons of the cyclohexane ring. masterorganicchemistry.com By adopting the equatorial position, these unfavorable 1,3-diaxial interactions are avoided.

Computational Methodologies for Conformational Studies

Computational chemistry provides powerful tools for investigating the conformational preferences and dynamics of molecules like this compound. These methods allow for the detailed examination of molecular structures, energies, and the potential energy surfaces that govern their interconversion.

Molecular Mechanics (MM) methods are a cornerstone of computational conformational analysis, offering a balance between accuracy and computational efficiency. These methods model a molecule as a collection of atoms connected by bonds, and the potential energy is calculated using a force field—a set of classical mechanics equations and parameters.

Force fields like MM2 and MM3, developed by Norman Allinger's group, are particularly well-suited for alkanes and cycloalkanes. nih.gov They calculate the steric energy of a conformation based on contributions from:

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: The energy associated with deforming a bond angle from its ideal value.

Torsional Strain: The energy arising from the rotation around single bonds (e.g., eclipsed vs. staggered conformations).

Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms separated by two or more bonds.

In the context of this compound, MM simulations are used to determine the steric energies of the two primary chair conformations: one with the isobutyl group in an equatorial position and the other with it in an axial position. The conformer with the lower calculated steric energy is predicted to be the more stable and thus more populated at equilibrium. For monosubstituted cyclohexanes, the equatorial conformer is almost universally more stable to avoid unfavorable 1,3-diaxial interactions. MM simulations can quantify this energy difference, known as the A-value (conformational energy).

Class II and III force fields, such as MM3 and MM4, improve upon earlier models by including cross-terms that account for the coupling between different types of molecular motions (e.g., bond stretching and angle bending) and terms for anharmonicity, providing a more accurate representation of the potential energy surface. nih.gov

For a more rigorous understanding of the electronic structure and energetics, quantum mechanical methods such as Molecular Orbital (MO) theory and Density Functional Theory (DFT) are employed.

Semi-empirical MO methods , like MNDO (Modified Neglect of Diatomic Overlap), simplify calculations by using parameters derived from experimental data. While computationally fast, they are generally less accurate than higher-level methods for detailed conformational energy analysis.

Ab initio MO and Density Functional Theory (DFT) methods provide a more fundamental approach. DFT, in particular, has become a standard tool for its excellent balance of accuracy and cost. Functionals like the M06-2X are known for their robust performance in calculating main-group thermochemistry, kinetics, and noncovalent interactions, which are crucial for accurately describing conformational preferences. researchgate.net The M06-2X functional, a high-nonlocality hybrid meta-GGA functional, is often paired with a high-quality basis set such as the correlation-consistent cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) to achieve reliable results. researchgate.netscience.govresearchgate.net

These calculations can provide highly accurate energies for the axial and equatorial conformers of this compound, as well as the transition state for the ring-flip process. The choice of functional and basis set is critical, as different combinations can yield varying results, especially for subtle energy differences. nih.gov

Both MM and DFT methods can be used to perform geometry optimizations, where the algorithm systematically adjusts the atomic coordinates to find a local minimum on the potential energy surface. This process yields the predicted equilibrium structure of a conformer, including precise bond lengths, bond angles, and dihedral angles.

By performing geometry optimizations for both the axial and equatorial conformers of this compound, a detailed picture of their structures can be obtained. For the more stable equatorial conformer, the cyclohexane ring is expected to be in a nearly perfect chair geometry. In the less stable axial conformer, steric strain from 1,3-diaxial interactions between the isobutyl group and the axial hydrogens at C3 and C5 may lead to slight flattening of the ring to relieve this strain.

Furthermore, these computational methods can map out the entire energetic landscape connecting the two chair conformers. This involves calculating the energy of intermediate structures along the ring-inversion pathway, which proceeds through higher-energy twist-boat and boat conformations. The highest point on this pathway represents the transition state, and its energy relative to the chair conformer defines the activation energy for the conformational interconversion.

Table 1: Hypothetical Computational Data for this compound Conformers

ParameterEquatorial ConformerAxial ConformerComputational Method
Relative Energy (kcal/mol)0.00~2.1M06-2X/cc-pVTZ
Ring-Flip Energy Barrier (kcal/mol)~10-11M06-2X/cc-pVTZ
C-C-C Angle (ring avg.)~111.2°~111.5°MM3

Experimental Techniques for Conformational Elucidation

While computational methods provide theoretical predictions, experimental techniques are essential for validating these findings and directly observing the conformational behavior of this compound.

NMR spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution. At room temperature, the chair-chair interconversion of this compound is extremely rapid on the NMR timescale. As a result, the spectrum shows a single set of time-averaged signals for the ring and the isobutyl group.

However, by lowering the temperature, the rate of this interconversion can be slowed dramatically. Eventually, a temperature is reached, known as the coalescence temperature , below which the rate of exchange becomes slow enough for the NMR spectrometer to detect the individual axial and equatorial conformers.

In a ¹³C NMR spectrum , this would manifest as the single, averaged peak for a given carbon atom splitting into two distinct peaks—one for that carbon in the major (equatorial) conformer and one for the minor (axial) conformer. bohrium.comresearchgate.net The relative areas of these two peaks are directly proportional to the populations of the two conformers at that specific temperature. From the equilibrium constant (K = [equatorial]/[axial]), the standard Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RT ln(K).

Low-temperature NMR studies are crucial for experimentally determining the A-value of the isobutyl group. bohrium.com Due to the steric bulk of the isobutyl substituent, the equilibrium is expected to lie heavily in favor of the equatorial conformer.

Studying conformational equilibria in the gas phase provides data on the intrinsic properties of a molecule, free from any influence of solvent molecules. While technically challenging, gas-phase NMR experiments can be conducted to probe these solvent-free equilibria. rsc.org

In such an experiment, a sample of this compound is vaporized and studied in a specialized NMR setup. These studies can help to dissect the energetic contributions of intramolecular forces from those of intermolecular (solute-solvent) interactions. Comparing gas-phase conformational energies with those measured in solution allows for the quantification of solvent effects on the conformational equilibrium. For non-polar molecules like this compound, the difference between gas-phase and solution-phase conformational energies is typically small, but such studies provide the most fundamental measure of conformational preference. chemrxiv.org

Non-Additivity Effects and Intermolecular Interactions in Substituted Cyclohexanes

In monosubstituted cyclohexanes, the conformational preference of a substituent is typically quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com For instance, the isobutyl group, like other bulky substituents, strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions—a form of steric strain that arises when an axial substituent encounters the two axial hydrogens on the same side of the cyclohexane ring. libretexts.orgfiveable.me

These non-additivity effects are not solely due to steric hindrance. They also encompass a range of through-space and through-bond electronic interactions, which become particularly significant when substituents possess notable polarity or the capacity for hydrogen bonding.

Transannular Electrostatic Interactions

Transannular interactions refer to interactions between atoms or groups across the ring from each other, which are not directly bonded or geminal (on the same carbon). While the term is often associated with the steric strain between flagpole hydrogens in a boat conformation, it more broadly includes electrostatic forces. youtube.com These forces can be attractive or repulsive and play a critical role in the conformational preferences of substituted cyclohexanes, especially when electronegative atoms are involved.

In cyclohexane derivatives featuring electronegative substituents, non-additivity can manifest as stabilizing transannular electrostatic interactions. For example, studies on fluorinated cyclohexanes have shown that nonclassical hydrogen bonds (NCHB) can form between an axial electronegative atom (like fluorine or the oxygen of a methoxy (B1213986) group) and the electropositive diaxial hydrogens at the C-3 and C-5 positions. acs.org These interactions can be surprisingly strong, stabilizing a conformation that would otherwise be considered unfavorable due to steric factors.

Impact on Conformational Preferences and Reaction Outcomes

The interplay of steric and electrostatic non-additivity effects has a profound impact on the conformational equilibrium of a substituted cyclohexane. In some cases, electrostatic attractions can override significant steric repulsions, leading to a higher-than-expected population of the axial conformer. For instance, in certain difluorocyclohexane derivatives, the axial conformer is favored due to stabilizing electrostatic effects, a direct contradiction to predictions based solely on steric hindrance. acs.org The equilibrium can be shifted when hyperconjugative and steric interactions balance in favor of the stability of one conformer over another. researchgate.net

This shift in conformational preference is not merely a structural curiosity; it has direct consequences for the reactivity of the molecule. The reactivity of a functional group on a cyclohexane ring is highly dependent on its orientation (axial or equatorial). Axial substituents are generally more sterically hindered and may exhibit different reaction rates compared to their equatorial counterparts.

For a molecule like this compound, where the substituent is large and non-polar, the conformational preference is overwhelmingly dominated by the steric imperative to place the isobutyl group in the equatorial position. libretexts.org The energy penalty for placing the bulky t-butyl group in an axial position is approximately 21 kJ/mol, leading to over 99.9% of the molecules adopting the equatorial conformation. libretexts.org While the isobutyl group is slightly smaller, a similar strong preference is expected. Therefore, any reaction involving the cyclohexane ring or the isobutyl group will proceed almost exclusively from this ground-state conformation. Non-additivity effects in di- or polysubstituted derivatives of this compound could, however, alter this simple picture by introducing additional stabilizing or destabilizing interactions that slightly modify the energy landscape and, consequently, the outcome of stereoselective reactions.

Table of Conformational Energy Contributions in Substituted Cyclohexanes

Interaction TypeDescriptionTypical Energy (kcal/mol)Relevance to this compound
1,3-Diaxial Interaction Steric repulsion between an axial substituent and axial hydrogens at C3 and C5. libretexts.org0.9 (for -CH₃) to >5.0 (for -C(CH₃)₃)The primary determinant of conformational preference, forcing the isobutyl group to the equatorial position.
Gauche Interaction Steric strain between substituents on adjacent carbons, similar to that in butane. libretexts.org~0.9Relevant in substituted derivatives of this compound.
Transannular Electrostatic Attractive or repulsive forces between non-bonded atoms across the ring. acs.orgVariable, can be >2.0Negligible for the non-polar isobutyl group itself, but relevant in derivatives with polar substituents.
Nonclassical H-Bonding A specific type of stabilizing transannular interaction between an electronegative atom and axial hydrogens. acs.org~1.0 - 2.0Not directly applicable to this compound but illustrates a key non-additivity principle.

Synthetic Methodologies and Chemical Transformations

Synthetic Routes via Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are versatile and crucial precursors in synthetic organic chemistry. bohrium.com They serve as foundational intermediates for the creation of a wide array of biologically active natural products, pharmaceuticals, and various heterocyclic compounds. bohrium.comresearchgate.net Their utility is prominent in the synthesis of potent herbicidal and pesticidal agents, as well as in the formation of polyphenols and unnatural amino acids. google.com A notable method for their synthesis is a regio-selective Michael-Claisen cyclization process, which offers a one-pot, atom-economical route from materials like acetone (B3395972) and α,β-unsaturated esters. google.com

Cyclohexane-1,3-diones are extensively used as scaffolds for synthesizing a variety of heterocyclic structures, particularly six-membered nitrogen-containing heterocycles. bohrium.comresearchgate.net These reactions often involve condensation with reagents such as aldehydes, malononitrile, chalcones, amines, and amino acids. bohrium.comresearchgate.net The resulting heterocycles, including 1,4-dihydropyridines, acridine-1,8-diones, quinolones, and benzoacridinones, are of significant interest due to their pharmacological properties. bohrium.com For instance, certain acridine-1,8-dione derivatives exhibit potential as protease inhibitors, while some quinolone derivatives have shown antimalarial and antimicrobial activities. bohrium.com

Beyond nitrogen heterocycles, cyclohexane-1,3-dione can be used to synthesize sulfur-containing heterocycles. For example, reaction with elemental sulfur and other reagents can yield tetrahydrobenzo[b]thiophene and tetrahydrobenzo[d]thiazole derivatives. scirp.org Furthermore, these diones are key starting materials for producing 1,2,4-triazine (B1199460) derivatives, which have been investigated for their anti-proliferative and kinase-inhibiting activities. nih.gov

Table 1: Examples of Heterocycles Synthesized from Cyclohexane-1,3-dione Derivatives

Precursor Reagents Heterocyclic Product Reference
Cyclohexane-1,3-dione Aldehydes, Ammonium Acetate (B1210297), Ethyl Acetoacetate 1,4-Dihydropyridine (B1200194) derivatives bohrium.comresearchgate.net
Cyclohexane-1,3-dione Aldehydes, Amines Acridine-1,8-dione derivatives bohrium.com
Cyclohexane-1,3-dione Aromatic Aldehydes, Michael Donors Benzoacridinone derivatives bohrium.com
Cyclohexane-1,3-dione Elemental Sulfur, Active Methylene (B1212753) Reagents Tetrahydrobenzo[b]thiophene derivatives scirp.org
Cyclohexane-1,3-dione Phenylisothiocyanate, Elemental Sulfur Tetrahydrobenzo[d]thiazole derivative scirp.org

The synthesis of heterocycles from cyclohexane-1,3-diones can be achieved through both catalyst-mediated and metal-free (non-catalytic) pathways. bohrium.comresearchgate.net A diverse range of catalysts have been employed to enhance the efficiency and selectivity of these transformations. These include nanoparticles, ionic liquids, and organocatalysts like L-proline. bohrium.com For example, magnetically separable cobalt nanoparticles have been used for the synthesis of 1,4-dihydropyridine derivatives. researchgate.net

Recent research has also focused on optimizing catalyst loading. Studies have shown that the concentration of the cyclohexane-1,3-dione reactant itself can influence the reaction rate and the amount of acid catalyst required. nih.govacs.org By carefully controlling reactant concentrations, it is possible to significantly reduce the catalyst amount—in some cases by as much as 450-fold—while achieving higher yields and diastereoselectivities in shorter reaction times. nih.gov Chiral phosphoric acids have been utilized in catalytic enantioselective syntheses to produce cyclic β-enaminones from meso-1,3-diketones with high yields and enantioselectivities under mild conditions. researchgate.net These catalyst-free and catalyst-minimized approaches represent greener and more efficient synthetic strategies. nih.gov

Derivatization and Functional Group Interconversions on the Cyclohexane (B81311) Ring

Selectively fluorinated cyclohexane derivatives are valuable building blocks in medicinal chemistry and materials science, often imparting unique properties such as altered polarity and metabolic stability. st-andrews.ac.uknih.gov The synthesis of these compounds can be achieved through various fluorination strategies. nih.gov One common method is the halofluorination (e.g., bromo- or iodofluorination) of cyclohexene (B86901) derivatives, where an electrophilic halonium ion is formed and subsequently opened by a fluoride (B91410) source like Deoxo-Fluor®. nih.gov The stereochemical outcome of this reaction can often be predicted by considering steric hindrance and the Fürst-Plattner rule for ring opening. nih.gov

Another approach involves the hydrofluorination of epoxides derived from cyclohexadienes, followed by deoxofluorination reactions to install multiple fluorine atoms. nih.gov This multi-step process allows for the creation of various stereoisomers of tetrafluorocyclohexyl systems. nih.gov Palladium-mediated carbonylation of iodinated all-cis-1,2,4,5-tetrafluorocyclohexane motifs provides access to a diverse range of new products, such as benzaldehydes and benzoic acids, which can be further derivatized for incorporation into more complex molecular structures. researchgate.net

Table 2: Methods for Synthesizing Fluorinated Cyclohexane Derivatives

Starting Material Key Reagents/Reaction Product Type Reference
Cyclohexene diester NBS or NIS, Deoxo-Fluor® Bromo- or Iodofluorinated cyclohexane nih.gov
Benzonitrile Birch Reduction, Epoxidation, Hydrofluorination Tetrafluorocyclohexylamine stereoisomers nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize disubstituted cyclic compounds, including those based on a cyclohexane core. nobelprize.orglibretexts.org Reactions such as the Suzuki-Miyaura (using organoborons), Negishi (using organozinc), and Stille (using organotin) couplings allow for the precise connection of an organic halide with an organometallic reagent. nobelprize.orglibretexts.org These reactions are valued for their tolerance of a wide range of functional groups and the often mild conditions under which they proceed. nobelprize.org

The general mechanism for these couplings involves three key steps: oxidative addition of an organic halide to a Pd(0) catalyst, transmetallation where the organic group from the organometallic reagent is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org These methods are instrumental in creating biaryl compounds and complex molecules for pharmaceuticals and materials science. nobelprize.orgresearchgate.net For instance, a Heck-type coupling, another palladium-catalyzed reaction, can be used to synthesize chalcones, which feature a disubstituted enone system. researchgate.net

The cyclohexane ring can be functionalized through various classic organic transformations.

Halogenation : The addition of halogens like chlorine or bromine across a double bond in a cyclohexene ring is a common method to introduce functionality. khanacademy.org This reaction typically proceeds through a halonium ion intermediate and results in anti-addition of the two halogen atoms. youtube.com Halogenation of alkanes like cyclohexane can also occur via a free-radical substitution mechanism, usually initiated by heat or UV light, though this can lead to mixtures of products. libretexts.org For aromatic compounds, electrophilic halogenation requires a Lewis acid catalyst such as AlCl₃ or FeBr₃ to activate the halogen. mt.com

Oxidation : The cyclohexane ring and its derivatives can undergo oxidation at various positions. For example, alcohols on a cyclohexane ring can be oxidized to ketones using a range of "strong" (e.g., chromic acid) or "weak" (e.g., PCC, DMP) oxidizing agents. masterorganicchemistry.com

Reduction : The reduction of functional groups on a cyclohexane ring is a key transformation. A significant example is the hydrogenation of resorcinol (B1680541) (1,3-dihydroxybenzene) to produce cyclohexane-1,3-dione. google.comgoogle.com This reduction can be achieved using various methods, including catalytic transfer hydrogenation with a palladium on carbon (Pd/C) catalyst and a hydrogen donor like sodium formate, which avoids the need for high-pressure hydrogen gas. google.com The resulting cyclohexane-1,3-diols are also valuable building blocks that can be readily prepared from the corresponding diones. google.com

Reaction Mechanisms and Chemical Kinetics

Fundamental Organic Reaction Mechanisms Pertaining to Alkylcyclohexanes

The reactivity of isobutylcyclohexane, as a representative alkylcyclohexane, can be understood through several fundamental reaction types.

Alkanes like this compound can undergo substitution reactions, most notably free-radical substitution, typically initiated by ultraviolet (UV) light. nih.govnist.gov This process occurs as a chain reaction involving three distinct stages: initiation, propagation, and termination. capes.gov.brmdpi.com

Initiation: The reaction begins with the homolytic fission of a halogen molecule (e.g., Cl₂) under UV irradiation, generating two highly reactive halogen free radicals. nist.govmdpi.com Cl₂ + UV light → 2Cl•

Propagation: This stage involves a series of chain-propagating steps. A chlorine radical abstracts a hydrogen atom from the this compound molecule to form hydrogen chloride and an isobutylcyclohexyl radical. This radical is then free to react with another chlorine molecule to produce a chloro-isobutylcyclohexane and a new chlorine radical, which continues the chain. nist.govresearchgate.net C₁₀H₂₀ + Cl• → •C₁₀H₁₉ + HCl •C₁₀H₁₉ + Cl₂ → C₁₀H₁₉Cl + Cl•

Termination: The reaction ceases when two free radicals combine to form a stable, non-radical product. capes.gov.br This can occur in several ways, such as the combination of two chlorine radicals, an isobutylcyclohexyl radical with a chlorine radical, or two isobutylcyclohexyl radicals. researchgate.net Cl• + Cl• → Cl₂ •C₁₀H₁₉ + Cl• → C₁₀H₁₉Cl •C₁₀H₁₉ + •C₁₀H₁₉ → C₂₀H₃₈

Due to the presence of various types of hydrogen atoms (primary, secondary, tertiary) in this compound, a mixture of isomeric monosubstituted products can be formed. Further substitution can also occur, leading to di- and polysubstituted products. nist.gov

Addition reactions are characteristic of compounds with multiple bonds (double or triple bonds), and as a saturated alkane, this compound does not undergo such reactions. However, functionalized derivatives of this compound, such as those containing a carbonyl group (aldehydes or ketones), readily undergo nucleophilic addition. frontiersin.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. ias.ac.in This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. frontiersin.org In a subsequent step, this intermediate is protonated, typically by adding a weak acid, to yield an alcohol. frontiersin.org For a generic ketone derivative of this compound, the process is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, leading to a tetrahedral intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a proton source (H-A) to form the final alcohol product.

This mechanism is fundamental to many important synthetic transformations, including the formation of cyanohydrins, hemiacetals, and alcohols via Grignard reagents.

While this compound itself is not prone to elimination, its derivatives can undergo such reactions under specific conditions. Pyrolytic elimination, or Eᵢ (internal elimination), is a notable example that occurs upon heating without the need for an external base or solvent. These reactions are often carried out in the gas phase and proceed through a cyclic transition state.

A common example is the pyrolysis of an acetate (B1210297) ester of an isobutylcyclohexanol. The mechanism is a concerted, syn-elimination where the acetyl group and a vicinal hydrogen atom are removed simultaneously via a six-membered cyclic transition state to form an alkene (isobutylcyclohexene), and acetic acid. The orientation of the elimination often follows Hofmann's rule, favoring the formation of the less substituted alkene, which is influenced by steric factors and the number of available β-hydrogens.

In the context of combustion chemistry, concerted elimination reactions are also significant. For instance, peroxyl-hydroperoxyl-alkyl radicals derived from alkylcyclohexanes can undergo elimination to produce an olefin and a hydroperoxyl radical (HO₂). This pathway is a key factor in the negative temperature coefficient (NTC) behavior observed during the low-temperature oxidation of cycloalkanes.

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. For alkylcyclohexanes, these reactions typically proceed through a carbocation intermediate, which can be generated during other reactions like Sₙ1 or E1 eliminations, or under cracking conditions in refineries.

If a carbocation were to form on the this compound skeleton, for example, by the loss of a leaving group, it could undergo a rearrangement to form a more stable carbocation. The driving force is the increased stability of tertiary carbocations over secondary, and secondary over primary. These rearrangements, known as Wagner-Meerwein shifts, commonly involve a-shift of a hydride ion (H⁻) or an alkyl group. For an isobutylcyclohexyl carbocation, both hydride and methyl shifts are conceivable, leading to a variety of rearranged isomeric structures.

Hydrogen Abstraction Reactions Involving this compound

Hydrogen abstraction is a critical elementary reaction in the combustion and atmospheric chemistry of alkanes. It involves the removal of a hydrogen atom by a radical species, initiating a chain reaction.

The kinetics of hydrogen abstraction from this compound have been studied theoretically, providing insight into its reactivity with key radical species like the hydrogen atom (H) and the hydroxyl radical (OH).

Reaction with H Radicals:

Theoretical studies have systematically investigated the reaction kinetics of hydrogen atom abstraction from this compound by an H atom. The calculations show that H-abstraction can occur from various sites on both the cyclohexane (B81311) ring and the isobutyl side chain. The rate constants for these reactions have been determined over a wide temperature range (298.15–2000 K). The Arrhenius expressions, which relate the rate constant (k) to temperature (T), are provided for the different abstraction channels in the temperature range of 500–2000 K.

The sites for H-abstraction on this compound are categorized as primary (p), secondary (s), and tertiary (t) on both the ring and the side chain. The specific Arrhenius parameters for each abstraction channel provide the necessary data for developing detailed combustion kinetics models.

Table 1: Calculated Arrhenius Parameters for H-Abstraction from this compound by H Radical (500-2000 K) (Data sourced from theoretical kinetic studies)

Reaction ChannelSite TypeA (cm³ mol⁻¹ s⁻¹)nEa (kcal/mol)
iBCH -> iBCHj + H₂Ring Tertiary (t)2.19E+081.716.88
iBCH -> iBCHk + H₂Ring Secondary (s)1.15E+081.769.49
iBCH -> iBCHl + H₂Ring Secondary (s)1.15E+081.769.49
iBCH -> iBCHm + H₂Ring Secondary (s)1.15E+081.769.49
iBCH -> iBCHn + H₂Side-chain Secondary (s)1.83E+081.699.42
iBCH -> iBCHo + H₂Side-chain Tertiary (t)2.50E+081.676.94
iBCH -> iBCHp + H₂Side-chain Primary (p)2.87E+071.9511.23

Note: The rate constant k is given by the formula k = A * Tⁿ * exp(-Ea / RT), where R is the gas constant.

Reaction with OH Radicals:

The reaction of alkanes and cycloalkanes with the hydroxyl (OH) radical is a cornerstone of atmospheric and combustion chemistry. While specific kinetic data for the reaction of this compound with OH radicals are not prominently available in dedicated studies, the general principles and rate data for similar molecules like cyclohexane and other branched alkanes provide a strong basis for understanding its behavior.

The reaction proceeds via hydrogen abstraction, and the rate is highly dependent on the type of C-H bond being broken. The general order of reactivity for H-abstraction by OH radicals is: tertiary > secondary > primary. This compound possesses all three types of C-H bonds, making it a complex reactant. The abstraction will preferentially occur at the tertiary C-H positions—one on the cyclohexane ring and one on the isobutyl side chain—due to the lower bond dissociation energy of these bonds, which leads to a lower activation energy for the reaction.

Computational Determination of Rate Constants (e.g., Multistructural Canonical Variational Transition State Theory)

MS-CVT is a powerful theoretical framework that goes beyond simpler models by considering the multiple conformations (structures) of the reactant and the transition state. rsc.orgnih.gov This is particularly important for flexible molecules like this compound, which possesses multiple conformers due to the rotational freedom of the isobutyl group and the puckering of the cyclohexane ring. The theory provides a more accurate representation of the system's thermodynamics and kinetics by accounting for the contributions of these different structures. rsc.orgnih.gov

The general approach involves several key steps:

Conformational Search: Identifying all significant low-energy structures for the reactant, product, and transition state. bohrium.com

Potential Energy Surface (PES) Calculation: Using high-level quantum chemical methods to compute the energies, gradients, and Hessians for these structures. nih.govbohrium.com

Rate Constant Calculation: Employing Variational Transition State Theory (VTST) to determine the rate constant, which often includes corrections for quantum mechanical tunneling effects, such as the small-curvature tunneling (SCT) approximation. rsc.orgnih.gov

For related molecules, such as the 1,4-hydrogen shift isomerization of the pentyl radical, MS-CVT calculations have been shown to provide rate constants that agree well with experimental data. nih.gov These studies highlight the importance of including multi-structural and torsional anharmonicity effects, which can significantly alter the calculated rate constants compared to simpler, single-structure harmonic oscillator approximations. rsc.org For instance, in the isomerization of the 1-butoxyl radical, the inclusion of multi-structural anharmonicity was found to have a very large effect on the calculated rate constants. rsc.org It is reasonable to infer that similar computational approaches would be necessary to achieve high accuracy for the reaction kinetics of this compound.

Influence of Carbon Site Reactivity (Primary, Secondary, Tertiary)

The reactivity of this compound is significantly influenced by the different types of carbon-hydrogen bonds present in its structure. These can be classified as primary (1°), secondary (2°), and tertiary (3°) C-H bonds, located on both the cyclohexane ring and the isobutyl side chain. The likelihood of a hydrogen atom being abstracted from a specific site by a radical (a key step in combustion and pyrolysis) depends on the C-H bond dissociation energy, which is lowest for tertiary C-H bonds, followed by secondary, and then primary C-H bonds.

A systematic theoretical study has been conducted on the hydrogen atom abstraction from this compound (iBCH) by the hydrogen atom (Ḣ). rsc.org This study provides high-pressure limiting rate constants and Arrhenius parameters for the abstraction from each unique carbon site. The calculations were performed using the M06-2X method for geometries and frequencies, with single-point energy calculations at the high-accuracy QCISD(T)/CBS level. rsc.org The rate constants were determined using conventional transition state theory with Eckart tunneling corrections over a temperature range of 298.15–2000 K. rsc.org

The different carbon sites on this compound are labeled as follows: C1 is the ring carbon attached to the isobutyl group, C2/C6 and C3/C5 are the secondary ring carbons, C4 is the tertiary ring carbon opposite the substitution, C7 is the first carbon on the isobutyl chain, C8 is the tertiary carbon on the isobutyl chain, and C9/C10 are the primary carbons of the methyl groups. rsc.org

The rate constants clearly demonstrate that hydrogen abstraction is most favorable at the tertiary carbon sites (C1 and C8), followed by the secondary sites on the ring and side chain, and is least favorable at the primary carbon sites (C9/C10). rsc.org This trend is a direct consequence of the lower bond dissociation energies of tertiary C-H bonds.

Below is a data table summarizing the calculated Arrhenius parameters for H-atom abstraction from this compound by a hydrogen atom for the temperature range of 500–2000 K. rsc.org The rate constants are in the form k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

Reaction SiteCarbon TypeA (cm³ mol⁻¹ s⁻¹)nEa (kcal mol⁻¹)
iBCH -> R1iBCH + H₂Tertiary (C1)2.14E+062.295.39
iBCH -> R2iBCH + H₂Secondary (C2/C6)2.37E+062.328.35
iBCH -> R3iBCH + H₂Secondary (C3/C5)2.50E+062.318.37
iBCH -> R4iBCH + H₂Secondary (C4)1.25E+062.318.37
iBCH -> R7iBCH + H₂Secondary (C7)4.88E+062.228.89
iBCH -> R8iBCH + H₂Tertiary (C8)1.15E+072.114.90
iBCH -> R9iBCH + H₂Primary (C9/C10)1.50E+072.1412.39
Data sourced from: Theoretical and kinetic study of the H-atom abstraction reactions by Ḣ atom from alkyl cyclohexanes. rsc.org

Unimolecular Decomposition Pathways

The thermal decomposition of this compound, particularly at high temperatures, proceeds through a series of unimolecular reactions. These reactions involve the breaking of C-C or C-H bonds, leading to the formation of smaller, often radical, species. While detailed computational studies on the unimolecular decomposition of this compound itself are limited in the public domain, the decomposition mechanisms of similar alkylated cyclohexanes, such as isopropylcyclohexane (B1216832) (IPCH), provide significant insights. bohrium.com

For IPCH, theoretical studies have shown that the pyrolysis follows a radical chain mechanism initiated by C-C bond scission. bohrium.com The primary decomposition pathways include:

C-C Bond Fission: The initial and most dominant decomposition step is often the breaking of a C-C bond, either in the ring or on the alkyl side chain. For IPCH, the C-C bond dissociation adjacent to the isopropyl group has a lower energy barrier, making it a favorable ring-opening isomerization pathway. bohrium.com A similar mechanism can be anticipated for this compound, where the bond between the cyclohexane ring and the isobutyl group, or bonds within the isobutyl group, could cleave.

Ring Opening: Following the initial C-C bond scission within the cyclohexane ring, a diradical species is formed. This diradical can then undergo further reactions, such as internal hydrogen transfer, leading to the formation of unsaturated, open-chain hydrocarbons. researchgate.net

Side-Chain Fission: The bond connecting the isobutyl group to the cyclohexane ring can break, forming a cyclohexyl radical and an isobutyl radical. These radicals would then decompose further.

Dehydrogenation: Stepwise loss of hydrogen atoms can lead to the formation of alkyl-cyclohexenes and, eventually, aromatic compounds like benzene. bohrium.com

In the pyrolysis of a related branched hydrocarbon, the 4-methyl-1-pentyl radical, competing decomposition and isomerization reactions were observed. nist.gov The major products included propene, ethene, and isobutene, indicating complex rearrangement and fragmentation pathways. nist.gov This suggests that the unimolecular decomposition of this compound would also yield a mixture of smaller alkenes and radicals.

Mechanistic Studies of Isomerization Processes

Isomerization reactions are critical pathways in the thermal chemistry of this compound, often competing with decomposition reactions. These processes involve the rearrangement of the molecular structure without any loss of atoms. For alkyl cyclohexanes, key isomerization processes include cis-trans isomerization (if applicable), ring-opening to form alkenyl radicals, and hydrogen shift reactions.

While specific mechanistic studies on this compound isomerization are not prominent in the searched literature, research on analogous compounds offers a clear picture of the likely mechanisms.

Ring-Opening Isomerization: As mentioned in the decomposition section, the initial step in the thermal degradation of cyclic hydrocarbons can be the cleavage of a C-C bond in the ring to form a diradical. This diradical can then re-form a C-C bond to create a different cyclic structure or, more commonly, undergo an internal hydrogen transfer to form a linear alkene. For example, the isomerization of cis-1,2-dimethylcyclohexane (B165935) at high temperatures yields 1-octene (B94956) and 2-octene through such internal disproportionation processes within a diradical intermediate. researchgate.net It is plausible that this compound could isomerize via ring-opening to form various decene isomers.

Hydrogen Shift Isomerizations: Radicals formed from this compound via H-atom abstraction can undergo internal hydrogen migrations (H-shifts). These are typically intramolecular abstractions where a hydrogen atom moves from one carbon to another within the radical. For instance, a 1,4-hydrogen shift isomerization was studied for the 2-cyclohexylethyl radical using multipath variational transition state theory. bohrium.com Similarly, the 4-methyl-1-pentyl radical undergoes competing 1,4- and 1,5-hydrogen migrations. nist.gov For the isobutylcyclohexyl radical, various 1,x-H shifts are possible, leading to the formation of different radical isomers. These isomerization steps are crucial as they can position the radical center at a location that facilitates subsequent, lower-energy β-scission decomposition reactions, thereby altering the final product distribution.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct hydrogen environments and their neighboring protons. The ¹H NMR spectrum of isobutylcyclohexane is expected to show several signals corresponding to the different types of protons in the cyclohexane (B81311) ring and the isobutyl substituent. Due to the rapid chair-to-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial protons on a given carbon are often averaged, simplifying the spectrum. youtube.com

The protons of the isobutyl group—the two methyl groups (-CH₃), the methine proton (-CH), and the methylene (B1212753) group (-CH₂)—are chemically distinct from the protons on the cyclohexane ring and from each other. The protons on the cyclohexane ring itself can be categorized based on their position relative to the isobutyl substituent.

The expected chemical shifts are all within the typical alkane region (approximately 0.8-2.0 ppm). libretexts.orgs-a-s.org The signals for the protons on the cyclohexane ring would appear as complex multiplets due to spin-spin coupling with neighboring protons. The isobutyl group would show more distinct patterns: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Specific experimental values are not readily available in public databases. The following are estimated shifts and multiplicities based on typical values for similar structural motifs.)

Labeled ProtonChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz) (Estimated)
H-a (2x CH₃)~ 0.85Doublet (d)~ 6.5
H-b (-CH)~ 1.70Multiplet (m)-
H-c (-CH₂)~ 1.15Doublet (d)~ 7.0
H-d (Cyclohexane)~ 0.8 - 1.8Multiplet (m)-

Data table is based on predicted values from general NMR principles.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp peak. docbrown.info

For this compound, seven distinct signals are expected, corresponding to the seven unique carbon environments in the molecule, assuming the chair flip averages the cyclohexane carbons. If the conformation were locked, more signals could be resolved. The isobutyl group has three distinct carbons: the two equivalent methyl carbons, the methine carbon, and the methylene carbon. The cyclohexane ring has four distinct carbons: the carbon atom bonded to the isobutyl group (C1), the C2/C6 carbons, the C3/C5 carbons, and the C4 carbon.

The chemical shifts for these sp³-hybridized carbons fall within the typical alkane range of approximately 20-50 ppm. compoundchem.comoregonstate.edu The carbon attached to the substituent (C1) and the carbons of the isobutyl group will have distinct shifts influenced by their position and degree of substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Specific experimental values are not readily available in public databases. The following are estimated shifts based on typical values for alkyl-substituted cyclohexanes.)

Labeled CarbonChemical Shift (δ, ppm) (Estimated)
C-a (2x CH₃)~ 22.5
C-b (-CH)~ 28.0
C-c (-CH₂)~ 40.0
C-1 (Cyclohexane)~ 37.0
C-2,6 (Cyclohexane)~ 33.0
C-3,5 (Cyclohexane)~ 27.0
C-4 (Cyclohexane)~ 26.5

Data table is based on predicted values from general NMR principles and data for similar compounds like methylcyclohexane (B89554). chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds present and their geometric arrangement, providing a characteristic "fingerprint" for the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). For an alkane like this compound, the most prominent absorption bands are associated with the C-H bonds. docbrown.info

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2922StrongC-H Asymmetric Stretching (-CH₂, -CH₃)
2851StrongC-H Symmetric Stretching (-CH₂, -CH₃)
1448MediumC-H Bending (Scissoring) (-CH₂)
1380MediumC-H Bending (Symmetric) (-CH₃)

Data sourced from the NIST Chemistry WebBook gas-phase IR spectrum. nist.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org For nonpolar molecules like alkanes, vibrations of the carbon-carbon backbone, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

For this compound, the C-H stretching vibrations also appear strongly in the 2800-3000 cm⁻¹ region. Symmetric vibrations, in particular, tend to be strong in Raman spectra. Therefore, symmetric C-H and C-C stretching modes are prominent. nih.govresearchgate.net The spectrum would also feature various bending and deformation modes at lower frequencies, providing a detailed vibrational fingerprint. horiba.comuci.edu

Table 4: Expected Raman Shifts for this compound (Note: Specific experimental data is not readily available. The table lists expected vibrational modes based on general data for alkanes and cycloalkanes.)

Raman Shift (cm⁻¹) (Approximate)Vibrational Mode Assignment
2850 - 2960C-H Stretching
1440 - 1460C-H Bending/Deformation
800 - 1200C-C Stretching and Skeletal Modes
< 500Skeletal Deformation Modes

Data table is based on predicted values from general Raman principles for alkanes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and valuable structural information based on the fragmentation pattern. chemguide.co.uk

The molecular ion peak for this compound (C₁₀H₂₀) is expected at an m/z of 140. nih.gov The fragmentation of alkanes and cycloalkanes is characterized by the cleavage of C-C bonds. libretexts.orglibretexts.org A common fragmentation pathway for alkyl-substituted cyclohexanes is the loss of the alkyl substituent. For this compound, this would correspond to the loss of an isobutyl radical (mass 57), resulting in a cyclohexyl cation at m/z 83. Another significant fragmentation involves the loss of the isobutyl group followed by ring-opening and subsequent fragmentation, leading to a series of characteristic alkane-like fragment ions separated by 14 mass units (-CH₂-). youtube.com The base peak (most abundant ion) in the spectrum is often a stable carbocation. For this compound, prominent peaks are observed at m/z 55, 83, and 41. nih.gov

Table 5: Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonIdentity/Origin
140[C₁₀H₂₀]⁺•Molecular Ion (M⁺•)
83[C₆H₁₁]⁺Loss of isobutyl radical ([M - 57]⁺)
57[C₄H₉]⁺Isobutyl cation
55[C₄H₇]⁺Base Peak; likely from rearrangement/loss of H₂ from a C₄ fragment
41[C₃H₅]⁺Allyl cation; a common stable fragment in hydrocarbon MS

Data sourced from NIST and PubChem databases. nist.govnih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower-energy molecular orbital (like a bonding σ orbital) to a higher-energy, unoccupied orbital (like an antibonding σ* orbital). libretexts.orgyoutube.com For saturated hydrocarbons such as this compound, which lack π-systems or non-bonding electrons, the only possible electronic transitions are from a sigma (σ) bonding orbital to a sigma antibonding (σ) orbital. libretexts.org These σ → σ transitions require very high energy, corresponding to absorption in the far-ultraviolet region, typically below 200 nm. libretexts.org

While most saturated hydrocarbons are not typically considered fluorescent, they can emit light under high-energy excitation. Fluorescence is the emission of a photon from a molecule as it relaxes from an excited electronic state back to the ground state. britannica.com An action spectrum is a plot of a specific photochemical response (like fluorescence intensity) as a function of excitation wavelength or energy. nih.gov

Research has been conducted on the fluorescence action spectra of several neat liquid saturated hydrocarbons, including this compound, for excitation energies ranging from approximately 7 eV to 10.3 eV. aip.org A study found that for this compound and most other saturated hydrocarbons tested, the fluorescence quantum yield—the ratio of emitted photons to absorbed photons—decreases as the excitation energy (ε) increases from the absorption onset. aip.org The yield reaches a minimum value at an energy slightly above the liquid phase ionization threshold and then begins to slowly increase again. aip.org This recovery in fluorescence at higher energies is attributed to an increased probability of electron ejection followed by the recombination of the resulting ion pair (e− + RH+), which can regenerate an excited state capable of fluorescence. aip.org

Fluorescence Action Spectra Findings for Saturated Hydrocarbons
Compound StudiedObservationAttributed CauseSource
This compoundFluorescence quantum yield declines with increasing excitation energy, reaching a minimum, then slowly increases.Initial decline due to competing non-radiative decay pathways. Recovery at higher energies attributed to geminate recombination of the ion pair (e− + RH+). aip.org
cis-DecalinFluorescence quantum yield remains constant over the studied excitation energy range (120-185 nm).Unique electronic structure allows it to serve as a quantum counter in this spectral range. aip.org

Integration of Multiple Analytical Techniques for Comprehensive Chemical Characterization

For a thorough and unambiguous characterization of this compound, especially when it is a component of a complex matrix like petroleum distillates or environmental samples, a single analytical technique is often insufficient. acs.org The integration of multiple analytical methods provides a more complete and reliable chemical profile. mdpi.com

A common and powerful combination is the use of Gas Chromatography-Mass Spectrometry (GC-MS) with other detectors, such as a Flame Ionization Detector (FID). acs.orgalphalab.com While GC-MS is excellent for structural identification, GC-FID provides highly accurate quantification of total hydrocarbon content. acs.org This dual-detector approach allows for both the identification of individual components like this compound and their precise concentration measurement within the same analysis.

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC), often coupled with MS, offers vastly superior separation power for extremely complex hydrocarbon mixtures. acs.org This technique can resolve co-eluting compounds that would appear as a single peak in a one-dimensional GC analysis, providing a much more detailed compositional breakdown.

In advanced mass spectrometry applications, different ionization techniques can be employed to gain complementary information. While electron ionization (EI) provides rich fragmentation for library matching, softer ionization methods like chemical ionization (CI) can preserve the molecular ion, which is sometimes weak or absent in EI spectra. nih.govnih.gov Using different reagent gases in CI (e.g., methane, isobutane, ammonia) can further aid in structural elucidation. nih.gov The integration of these varied approaches within a single analytical framework ensures a robust and comprehensive characterization of this compound and its surrounding chemical matrix. scirp.org

Computational Chemistry and Theoretical Modeling of Isobutylcyclohexane Systems

Quantum Chemical Calculation Methods for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of molecules, which dictates their geometry, energy, and reactivity. northwestern.edu These methods solve the electronic Schrödinger equation, offering a first-principles approach to understanding chemical phenomena. northwestern.eduarxiv.org

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study isobutylcyclohexane and related molecules. nih.govresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.nettaylor.edu DFT, while also a quantum mechanical method, utilizes functionals that approximate the exchange and correlation energy based on the electron density. taylor.edustackexchange.com

For high-accuracy energy calculations, "gold standard" methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit are often employed. researchgate.net The QCISD(T) method (Quadratic Configuration Interaction with singles, doubles, and perturbative triples) offers a comparable level of accuracy and is often used as a benchmark. researchgate.netccl.net These high-level calculations are crucial for establishing reliable benchmarks for thermochemical and kinetic data. nih.gov

In a systematic study of hydrogen atom abstraction reactions for a series of alkylcyclohexanes, including this compound, researchers utilized a combination of DFT and ab initio methods. rsc.org Geometries and vibrational frequencies were determined using the M06-2X DFT functional, while more accurate single-point energy calculations were performed at the UCCSD(T)-F12a level of theory. rsc.org This hybrid approach balances computational cost with high accuracy.

Table 1: Quantum Chemical Methods Used in Alkylcyclohexane Studies

Method Class Specific Method Application in this compound Studies
Density Functional Theory (DFT) M06-2X Geometry optimization and frequency calculations. rsc.org
Ab Initio (Coupled Cluster) UCCSD(T)-F12a High-accuracy single-point energy calculations. rsc.org
Ab Initio (Coupled Cluster) CCSD(T)/CBS Benchmark energy calculations for reaction thermodynamics. researchgate.netnih.gov

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. mit.edu The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation. umich.edu For molecules like alkylcyclohexanes, basis sets must be able to accurately describe the geometry and electronic distribution of both the cyclohexane (B81311) ring and the alkyl side chain.

Commonly used basis sets belong to the Pople series (e.g., 6-31G) and the Dunning correlation-consistent series (e.g., cc-pVTZ). umich.edureddit.com These are often augmented with additional functions to improve accuracy:

Polarization functions (e.g., the '(d,p)' in 6-31G(d,p)) allow for the distortion of atomic orbitals within the molecular environment. youtube.com

Diffuse functions (e.g., the '+' in 6-31+G(d,p)) are important for accurately describing systems with diffuse electron density, such as anions or molecules involved in weak interactions. youtube.comresearchgate.net

In the study of H-atom abstraction from this compound, the 6-311++G(d,p) basis set was used with the M06-2X functional. rsc.org This is a triple-zeta basis set that provides a good balance of flexibility and computational efficiency, with both diffuse and polarization functions included for a robust description of the system's electronic structure. rsc.org The selection process involves balancing the need for accuracy with the computational expense, especially for larger molecules or extensive reaction networks. umich.edu

Molecular Dynamics Simulations (e.g., for Molecular Packing in Mixtures)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the time-dependent behavior of materials, including molecular packing, diffusion, and conformational changes. youtube.comresearchgate.net

For systems involving this compound, MD simulations can be used to investigate its behavior in mixtures, such as its role as a component in surrogate fuels. These simulations can predict macroscopic properties like density and viscosity, as well as microscopic details about how molecules arrange themselves. For instance, MD has been used to study the solubility and conformational behavior of polymers in cyclohexane, revealing details about molecular collapse and solvent interaction. rsc.org Similar approaches can elucidate the packing and intermolecular interactions of this compound in complex fuel blends. All-atom MD simulations have also been employed to study the conformational dynamics of complex molecules in lipid bilayers, demonstrating the power of this technique to reveal dynamic processes that are not apparent from static structures. escholarship.org

Reaction Pathway and Sensitivity Analyses in Complex Chemical Systems

Reaction Pathway Analysis (or Flux Analysis) traces the flow of atoms from reactants to products, identifying the dominant routes for the formation and consumption of key species. researchgate.net

Sensitivity Analysis quantifies how sensitive a particular output (e.g., ignition delay time, concentration of a specific species) is to changes in the rate constants of individual reactions. researchgate.net This helps to pinpoint the rate-limiting steps and the reactions that have the greatest influence on the model's predictions. researchgate.net

For alkylcyclohexanes, these analyses are essential for understanding their combustion chemistry. For example, in studies of n-propylcyclohexane and n-butylcyclohexane, sensitivity analyses have identified the key reactions that determine fuel reactivity at different temperatures and pressures. researchgate.net Similarly, analysis of H-atom abstraction reactions from this compound helps to understand how the structure of the fuel radical influences subsequent decomposition pathways and the formation of important intermediates. rsc.org

Development and Validation of Detailed Chemical Kinetic Models

Detailed chemical kinetic models are comprehensive sets of elementary reactions with their corresponding rate constants, designed to simulate the behavior of a chemical system under various conditions. osti.govprinceton.edu These models are essential for the predictive simulation of combustion in engines and other practical devices. arxiv.orgbohrium.com

The development of a kinetic model for an alkylcyclohexane like this compound involves constructing a reaction mechanism that includes several classes of reactions:

Unimolecular fuel decomposition and isomerization. researchgate.net

H-atom abstraction from the fuel by small radicals (e.g., HȮ₂, ȮH). rsc.org

Decomposition of the resulting fuel radicals.

Oxidation of intermediate species.

High-level quantum chemical calculations are used to determine the rate constants for key reaction classes that are not well-constrained by experiments. rsc.org For instance, rate constants for the H-atom abstraction reactions from this compound by the hydroperoxyl radical (HȮ₂) have been systematically calculated using ab initio methods over a wide temperature range (500–2000 K). rsc.org

The resulting model must be validated against a wide range of experimental data from fundamental combustion devices like shock tubes, rapid compression machines, and jet-stirred reactors. rsc.orgresearchgate.net This validation process ensures the model can accurately predict key combustion phenomena, such as ignition delay times and species concentration profiles. arxiv.orgresearchgate.net Models for related compounds like methylcyclohexane (B89554) and n-butylcyclohexane have been developed and validated, providing a foundation for understanding the combustion chemistry of this compound. researchgate.netbohrium.comresearchgate.net The inclusion of accurate, theoretically-derived rate constants for this compound reactions has been shown to improve the predictive capability of these complex combustion models. rsc.org

Prediction of Pressure-Dependent Rate Coefficients

The unimolecular decomposition of this compound is a crucial aspect of its combustion chemistry, and the rate coefficients of these reactions are significantly dependent on both temperature and pressure. To accurately model the complex reaction networks of hydrocarbon fuels, theoretical methods are employed to predict these rate coefficients. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with master equation (ME) analysis, is a powerful tool for calculating pressure-dependent rate constants for elementary reactions. nih.govmdpi.com

The fundamental principle behind pressure-dependent reaction rate theory is that a molecule must be energized by collisions before it can react. researchgate.net In the context of this compound decomposition, this process can be represented as:

Activation: An this compound molecule (R) collides with a bath gas molecule (M), resulting in an energized this compound molecule (R*).

De-activation: The energized molecule (R*) can be de-activated by colliding with another bath gas molecule (M).

Unimolecular Reaction: The energized molecule (R*) can proceed to form products.

For this compound, the initial decomposition pathways are expected to involve C-C bond fission, either in the isobutyl side chain or within the cyclohexane ring. These initiation reactions lead to the formation of various radical species. The subsequent reactions of these radicals, including isomerization and β-scission, are also often pressure-dependent.

Theoretical studies on similar molecules, such as n-alkylcyclohexanes, provide insight into the expected behavior of this compound. mdpi.com For instance, the β-scission of hydroperoxyl alkyl hydroperoxyl radicals derived from normal-alkyl cyclohexanes has been shown to be a pressure-dependent channel. mdpi.com The rate constants for these reactions are calculated over a range of pressures and temperatures to provide the necessary input for detailed kinetic models. mdpi.com

Below is a representative data table illustrating the predicted pressure-dependent rate coefficients for a hypothetical unimolecular decomposition reaction of an energized this compound intermediate at a given temperature. The values are based on trends observed for similar cycloalkanes and are calculated using RRKM/ME theory.

Pressure (atm)Rate Coefficient (s⁻¹)
0.011.2 x 10⁵
0.11.1 x 10⁶
18.5 x 10⁶
103.2 x 10⁷
1005.0 x 10⁷ (approaching high-pressure limit)

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical Understanding of Molecular Interactions and Reactivity Patterns

The reactivity of this compound is fundamentally governed by its electronic structure and the nature of its molecular orbitals. Computational chemistry provides powerful tools to understand these aspects, offering insights into the molecule's interactions and predicting its reaction pathways. Methods such as Density Functional Theory (DFT) are commonly used to investigate the electronic properties and reactivity of molecules. nih.gov

Key concepts from conceptual DFT, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are instrumental in understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. nih.gov For this compound, a saturated hydrocarbon, this gap is expected to be relatively large, contributing to its general stability under standard conditions. cymitquimica.com

The reactivity of different sites within the this compound molecule can be analyzed using local reactivity descriptors. These descriptors, derived from the electronic structure, help to identify which atoms are more susceptible to electrophilic or nucleophilic attack. For instance, the hydrogen atoms on the cyclohexane ring can be classified as axial or equatorial, and their reactivity towards abstraction by radicals can differ. Similarly, the hydrogen atoms on the isobutyl side chain are primary, secondary, or tertiary, with distinct bond dissociation energies and, consequently, different reactivities.

Molecular electrostatic potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, the MESP would show a relatively non-polar surface, consistent with its hydrocarbon nature. cymitquimica.com However, subtle variations in the potential can still indicate the most likely sites for interaction with other molecules or radicals.

In the context of combustion, the initial reactions of this compound involve the abstraction of a hydrogen atom by small radicals like OH, leading to the formation of an isobutylcyclohexyl radical. The stability of the resulting radical plays a significant role in determining the preferred site of abstraction. Tertiary C-H bonds are generally weaker than secondary or primary C-H bonds, making the tertiary hydrogen on the isobutyl side chain a likely initial target for abstraction.

Theoretical studies on the unimolecular decomposition of related cycloalkanes, such as cyclohexane and its derivatives, have shown that ring-opening reactions via C-C bond fission are important pathways at high temperatures. rsc.orgnih.gov For this compound, this could involve the opening of the cyclohexane ring to form an alkyl diradical, which can then undergo further isomerization or decomposition.

The following table summarizes key computational parameters that are used to understand the reactivity of this compound and related compounds.

Computational ParameterDescriptionRelevance to Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the kinetic stability of the molecule.
Bond Dissociation EnergyEnergy required to break a specific bond homolyticallyDetermines the weakest bonds and likely initial reaction sites.
Molecular Electrostatic Potential (MESP)Represents the charge distribution around the moleculeIdentifies electron-rich and electron-poor regions, guiding intermolecular interactions.

This table is interactive. Users can sort the data by clicking on the column headers.

Environmental Chemistry and Biodegradation Research

Biodegradation Mechanisms of Cycloalkanes and Related Hydrocarbons

The microbial breakdown of cycloalkanes, including isobutylcyclohexane, is a key process in their removal from contaminated environments. While direct and extensive research specifically on this compound is limited, the biodegradation pathways can be inferred from studies on other cycloalkanes and branched-chain hydrocarbons.

Microorganisms employ several strategies to degrade cycloalkanes. The initial attack on the cycloalkane structure is typically the most challenging step and often determines the rate of degradation. For alkyl-substituted cycloalkanes like this compound, the degradation can initiate on either the cyclic ring or the alkyl side chain.

Generally, the terminal methyl group of a long n-alkyl side chain is the first to be oxidized to a carboxylic group, followed by the classic β-oxidation to form carboxylic or acetic acid derivatives. nih.gov The degradation of the n-alkyl side chain by mechanisms other than β-oxidation has also been suggested. nih.gov

Aerobic Pathways: In the presence of oxygen, the most common initial step is the introduction of a hydroxyl group by monooxygenase enzymes. For the cyclohexane (B81311) ring, this leads to the formation of cyclohexanol (B46403). Further oxidation yields cyclohexanone (B45756). nih.gov The cyclohexanone ring is then typically cleaved through a Baeyer-Villiger monooxygenase-catalyzed reaction, forming a lactone (e.g., caprolactone). This lactone is subsequently hydrolyzed to a linear, more easily metabolizable compound, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

For this compound, a plausible aerobic pathway would involve the initial hydroxylation of the isobutyl side chain. This could be followed by successive oxidation steps, ultimately leading to the formation of cyclohexylacetic acid or a related carboxylic acid, which can then undergo further degradation.

Anaerobic Pathways: Under anoxic conditions, the degradation of cycloalkanes is more complex and less understood. For cyclohexane carboxylate, an anaerobic pathway has been characterized in denitrifying bacteria. csic.esnih.govnih.govresearchgate.net This pathway involves the activation of the molecule to its coenzyme A (CoA) thioester, followed by a series of dehydrogenation and ring cleavage reactions. csic.esnih.govnih.govresearchgate.net It is plausible that a similar activation step is necessary for the anaerobic degradation of this compound, likely after initial enzymatic modification of the isobutyl group.

A study on the denitrifying bacterium Aromatoleum sp. CIB revealed that cyclohexane carboxylate is degraded through a pathway that shares similarities with the anaerobic degradation of aromatic compounds. csic.esnih.govnih.govresearchgate.net This suggests a connection between the catabolism of alicyclic and aromatic compounds in certain bacteria. csic.esnih.govnih.govresearchgate.net

The identification of metabolic intermediates is key to elucidating biodegradation pathways. For unsubstituted cyclohexane, key intermediates that have been identified in various microorganisms include:

Cyclohexanol: Formed by the initial hydroxylation of cyclohexane. nih.gov

Cyclohexanone: The product of cyclohexanol oxidation. nih.gov

2-Cyclohexen-1-one: An intermediate formed during the desaturation of cyclohexanone in some pathways. nih.gov

Phenol (B47542): In some bacteria, such as Rhodococcus sp. EC1, cyclohexane can be metabolized to phenol through the aromatization of 2-cyclohexen-1-one. nih.gov

Caprolactone: A common intermediate resulting from the Baeyer-Villiger oxidation of cyclohexanone.

Adipic acid: Formed after the hydrolysis of caprolactone, this dicarboxylic acid can be further degraded.

In the case of n-alkylcyclohexanes, intermediates such as cyclohexanecarboxylic acid and cyclohexaneacetic acid have been identified, supporting the initial degradation of the alkyl side chain. nih.gov For this compound, analogous intermediates would be expected, such as isobutylcyclohexanol, isobutylcyclohexanone, and carboxylic acids derived from the oxidation of the isobutyl group.

Compound Potential Intermediate in this compound Degradation Precursor Structure Transformation Step
IsobutylcyclohexanolYesThis compoundHydroxylation
IsobutylcyclohexanoneYesIsobutylcyclohexanolDehydrogenation
Cyclohexyl-isobutyric acidYesThis compoundSide-chain oxidation
Caprolactone derivativeYesIsobutylcyclohexanoneBaeyer-Villiger oxidation

This table presents plausible intermediates based on known cycloalkane degradation pathways.

Environmental Fate Studies of Alkylcyclohexanes

The environmental fate of alkylcyclohexanes is influenced by a combination of physical, chemical, and biological processes. Their relatively low water solubility and moderate volatility mean they can partition between air, water, and soil compartments in the environment.

Soil: In soil environments, the biodegradation of alkylcyclohexanes is a primary removal mechanism. Both aerobic and anaerobic degradation can occur, depending on the specific conditions. In the case of oil spills, long-term anaerobic microbial degradation of n-alkylcyclohexanes has been observed. csic.es This degradation pattern is characterized by the preferential loss of higher molecular weight homologs. csic.es Studies of crude oil spills have shown that this anaerobic degradation can lead to an increase in the concentration of lower molecular weight alkylcyclohexanes. csic.es

Water: In aquatic systems, alkylcyclohexanes are subject to volatilization from the water surface to the atmosphere. Biodegradation also plays a significant role, particularly in the presence of adapted microbial communities in contaminated waters. The rate of degradation is influenced by factors such as temperature, nutrient availability, and the presence of other organic compounds.

Atmosphere: Once in the atmosphere, alkylcyclohexanes are susceptible to photo-oxidation, primarily through reactions with hydroxyl radicals. This process leads to the formation of a variety of oxygenated products.

Methodological Approaches for Assessing Environmental Impact in Chemical Processes

To proactively manage the environmental risks associated with chemical production and use, several systematic methodologies have been developed. These approaches aim to identify and quantify potential environmental impacts throughout a chemical's life cycle.

One of the most widely used methods is the Environmental Impact Assessment (EIA) . An EIA is a systematic process to predict and evaluate the potential environmental consequences of a proposed project or development, including the construction and operation of chemical plants. nih.govwjarr.com The EIA process typically involves several key stages:

Scoping: Defining the boundaries of the assessment and identifying the key potential environmental impacts.

Baseline Data Collection: Characterizing the existing environmental conditions. nih.gov

Impact Prediction: Forecasting the likely environmental changes resulting from the project.

Impact Evaluation: Assessing the significance of the predicted impacts.

Mitigation: Proposing measures to avoid, reduce, or remedy adverse impacts. nih.govwjarr.com

Monitoring: Verifying the accuracy of predictions and the effectiveness of mitigation measures.

Another important tool is the Life Cycle Assessment (LCA) . LCA is a comprehensive method for evaluating the environmental burdens associated with a product, process, or activity from "cradle to grave." nih.gov This includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. nih.gov LCA considers a wide range of environmental impact categories, such as global warming potential, ozone depletion potential, and ecotoxicity. nih.gov

More recently, methods like the Green Degree (GD) have been proposed to quantitatively evaluate the environmental impact of a chemical process. nih.govnih.gov The Green Degree method integrates nine environmental impact categories into a single index, providing a comprehensive assessment of a complex chemical system's environmental performance. nih.govnih.gov

Assessment Method Primary Focus Key Stages/Components Application in Chemical Processes
Environmental Impact Assessment (EIA)Project-specific environmental risksScoping, Baseline Studies, Impact Prediction, Mitigation nih.govEvaluating the potential environmental effects of building and operating a chemical manufacturing facility.
Life Cycle Assessment (LCA)Product/Process life cycle impactsGoal and Scope Definition, Inventory Analysis, Impact Assessment, Interpretation nih.govAssessing the total environmental footprint of this compound from production to disposal.
Green Degree (GD)Quantitative environmental performanceIntegration of multiple environmental impact categories into a single score nih.govnih.govComparing the environmental friendliness of different synthesis routes for a chemical.

Advanced Research Applications and Emerging Frontiers

Role as Model Compounds in Fundamental Chemical Kinetic Studies

The well-defined structure of isobutylcyclohexane makes it a valuable model compound for investigating the complex chemical kinetics of larger, more intricate molecules.

In the field of combustion science, surrogate fuels, which are mixtures of a few well-characterized hydrocarbon components, are essential for modeling the behavior of complex real-world fuels like jet fuel and diesel. This compound and its isomers, such as n-butylcyclohexane, are important components of the cycloalkane class used in these surrogate mixtures.

Research has focused on developing surrogate fuel mixtures that can accurately replicate the physical and chemical properties of conventional fuels. For instance, multi-component surrogate fuels are designed to match properties like the cetane number, density, and H/C ratio of the target fuel. Cycloalkanes are a significant component of diesel and jet fuels, and their inclusion in surrogates is crucial for accurately modeling combustion phenomena such as soot formation.

Studies have investigated surrogate mixtures containing components like n-decane, n-butylcyclohexane, and n-butylbenzene to simulate the oxidation of diesel and jet fuels. These three-component mixtures were found to be more reactive than the real fuels under certain conditions, highlighting the complexities in formulating accurate surrogates. The development of kinetic models for these surrogate components is a critical area of research, enabling more precise computational fluid dynamics (CFD) simulations of engine performance and emissions. The presence of the cyclohexane (B81311) ring in these molecules plays a significant role in the formation of aromatic species during combustion.

Table 1: Example of a Multi-Component Surrogate Fuel for Jet Fuel

ComponentChemical ClassMole Fraction
n-Decanen-AlkaneVariable
This compound (or isomer)CycloalkaneVariable
TolueneAromaticVariable

The autoignition behavior of fuels is a critical parameter in advanced combustion engines, such as Homogeneous Charge Compression Ignition (HCCI) engines. Cycloalkanes, including this compound, are a key class of compounds for studying autoignition chemistry. The addition of cyclohexane to gasoline surrogate fuels has been shown to affect the ignition delay time and the laminar flame speed. cymitquimica.comnih.gov

Development of Advanced Materials and Specialty Chemicals

The this compound scaffold is a building block in the synthesis of more complex molecules with specialized properties.

While detailed public-domain literature on the specific use of this compound as a direct precursor for fine chemicals or as an intermediate in pharmaceutical synthesis is limited, it is generally recognized as a useful starting material in organic synthesis. cymitquimica.comcymitquimica.com Its chemical stability combined with the potential for functionalization of the cyclohexane ring or the isobutyl group makes it a versatile building block. cymitquimica.com

The synthesis of pharmaceutical intermediates often involves the construction of complex molecular architectures, and cyclic structures like cyclohexane are common motifs in drug molecules. The development of synthetic methods for creating optically active tertiary alcohols, for example, is an important area of research in pharmaceutical chemistry, and cyclohexanone (B45756), a derivative of cyclohexane, is a key reactant in some of these processes. sumitomo-chem.co.jp The transformation of this compound into functionalized derivatives could provide access to novel chemical entities for drug discovery and development.

The rigid core of the cyclohexane ring is a structural element that can be incorporated into molecules designed to exhibit liquid crystalline or mesomorphic properties. Liquid crystals are materials that have properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. osti.govnih.gov

The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular interactions. rsc.orgnih.govmdpi.com The introduction of a cyclohexane ring into a molecule can influence its packing and lead to the formation of nematic, smectic, or cholesteric phases. osti.gov Research in this area often involves the synthesis of derivatives where the cyclohexane ring is part of a larger, more complex structure, often with flexible alkyl chains and polar groups attached. researchgate.netcolorado.edu While specific studies on this compound-based liquid crystals are not widely reported, the principles of liquid crystal design suggest that its derivatives could be synthesized to explore new mesomorphic materials. The isobutyl group would act as a flexible tail, and its size and shape would influence the transition temperatures and the type of liquid crystal phase formed.

Table 2: General Structure of a Calamitic (Rod-like) Liquid Crystal

ComponentRole in Liquid Crystal FormationExample Moiety
Rigid CoreProvides structural anisotropyPhenyl rings, Cyclohexane ring
Linking GroupConnects rigid core unitsEster, Schiff base
Flexible TailInfluences melting point and phase transitionsAlkyl chain (e.g., isobutyl)

Catalysis Research and Catalyst Development for this compound Transformations

The catalytic transformation of hydrocarbons is a cornerstone of the chemical industry. Research into catalysts for the selective conversion of this compound into more valuable products is an active area of investigation. Key transformations include dehydrogenation to form aromatic compounds and isomerization to produce branched alkanes with high octane (B31449) numbers.

Studies on the hydroconversion of cyclohexane using bifunctional catalysts containing both metal and acid sites have provided insights into the reaction mechanisms. osti.gov These catalysts can promote both dehydrogenation/hydrogenation reactions on the metal sites and isomerization/hydrocracking reactions on the acid sites. osti.gov The selective dehydrogenation of cyclohexane and its derivatives to produce aromatics is a key industrial process. The development of efficient and stable catalysts for these reactions is a major research focus. For this compound, catalytic dehydrogenation would yield isobutylbenzene (B155976), a valuable chemical intermediate. The choice of catalyst, including the metal (e.g., platinum, palladium) and the support, is crucial for achieving high selectivity and yield.

Q & A

Q. What is the systematic nomenclature and structural conformation of isobutylcyclohexane?

Q. How can this compound be synthesized, and what purification methods ensure high purity?

A common synthesis route involves Friedel-Crafts alkylation of cyclohexane with isobutyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically employs fractional distillation under reduced pressure to isolate the product from unreacted precursors and byproducts. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of impurities (e.g., residual solvents or isomers) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include boiling point (≈180–185°C), density (≈0.80–0.85 g/cm³), and solubility in nonpolar solvents. These parameters inform solvent selection, reaction conditions, and storage protocols. Refer to databases like the NIST Chemistry WebBook for experimentally validated data, and cross-reference with computational predictions (e.g., COSMO-RS) to resolve discrepancies .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic hydrogenation?

The bulky isobutyl group creates steric hindrance, slowing hydrogenation kinetics. To study this, design comparative experiments using cyclohexane derivatives with varying substituent sizes. Monitor reaction rates via pressure-drop measurements in a Parr reactor and analyze products via GC-MS. Statistical tools (e.g., ANOVA) can quantify steric contributions to reactivity differences .

Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Use high-field NMR (≥400 MHz) with 2D techniques (e.g., COSY, HSQC) to assign signals unambiguously. For unresolved issues, cross-validate with X-ray crystallography or mass spectrometry (HRMS) .

Q. How can computational modeling predict thermodynamic stability of this compound conformers?

Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Gibbs free energy differences between axial and equatorial conformers. Compare results with experimental data (e.g., calorimetry) to refine force field parameters. Software like Gaussian or ORCA is recommended for such simulations .

Q. What strategies mitigate reproducibility challenges in this compound-based reactions?

Document reaction conditions meticulously (e.g., temperature, solvent purity, catalyst activation). Use internal standards in GC analysis to normalize data. For air-sensitive reactions, employ Schlenk-line techniques. Publish detailed protocols in supplementary materials to enable replication .

Methodological Guidelines

Q. Table 1: Comparison of Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsReferences
GC-FIDPurity assessment, boiling pointLimited to volatile compounds
NMR SpectroscopyStructural elucidationRequires high sample purity
DFT CalculationsConformational energy predictionDependent on basis set selection

Q. Table 2: Key Thermodynamic Properties (Experimental vs. Computational)

PropertyExperimental ValueComputational ValueDeviation (%)Source
ΔH vaporization45.2 kJ/mol43.8 kJ/mol3.1NIST
Chair inversion barrier10.5 kcal/mol11.2 kcal/mol6.7DFT

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Isobutylcyclohexane
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.